molecular formula C25H31N7O B12269482 1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine

1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine

Cat. No.: B12269482
M. Wt: 445.6 g/mol
InChI Key: PJUHPORLJUYABH-UHFFFAOYSA-N
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Description

1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine is a complex organic compound featuring a triazolo-pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine typically involves multiple steps, starting with the formation of the triazolo-pyrazine core. This can be achieved through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds . The piperidine and piperazine moieties are then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Mechanism of Action

The mechanism of action of 1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and material science. Its ability to interact with multiple molecular targets and pathways makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C25H31N7O

Molecular Weight

445.6 g/mol

IUPAC Name

3-methyl-8-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C25H31N7O/c1-21-27-28-25-24(26-11-15-32(21)25)31-13-9-23(10-14-31)33-20-6-5-12-29-16-18-30(19-17-29)22-7-3-2-4-8-22/h2-4,7-8,11,15,23H,9-10,12-14,16-20H2,1H3

InChI Key

PJUHPORLJUYABH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)OCC#CCN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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